molecular formula C22H24Cl2N2O3 B5400075 2-((3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)-1-phenylethanol hydrochloride

2-((3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)-1-phenylethanol hydrochloride

Cat. No.: B5400075
M. Wt: 435.3 g/mol
InChI Key: YYNJWDPCFQEVMY-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)-1-phenylethanol hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a chlorinated benzyl group, a methoxy group, and a pyridinylmethoxy group, all of which contribute to its distinct chemical properties.

Properties

IUPAC Name

2-[[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylamino]-1-phenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3.ClH/c1-27-21-11-17(13-25-14-20(26)18-7-3-2-4-8-18)10-19(23)22(21)28-15-16-6-5-9-24-12-16;/h2-12,20,25-26H,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNJWDPCFQEVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC(C2=CC=CC=C2)O)Cl)OCC3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)-1-phenylethanol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzylamine with phenylethanol under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)-1-phenylethanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)-1-phenylethanol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 2-((3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)-1-phenylethanol hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-((3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)-1-phenylethanol hydrochloride include:

  • 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid
  • 2-{[3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]amino}butan-1-ol
  • 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and a potential candidate for further development in medicinal chemistry .

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